

A Comprehensive Technical Guide to 9,12-Hexadecadienoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9,12-Hexadecadienoic acid

Cat. No.: B1231422

[Get Quote](#)

This guide provides an in-depth overview of **9,12-hexadecadienoic acid**, a polyunsaturated fatty acid of interest to researchers in biochemistry and drug development. It covers its nomenclature, chemical and physical properties, biological significance, and relevant experimental methodologies.

Nomenclature and Identification

9,12-Hexadecadienoic acid is a long-chain fatty acid with a 16-carbon backbone and two double bonds.^[1] The precise nomenclature and its corresponding Chemical Abstracts Service (CAS) number are dependent on the stereochemistry of these double bonds. The different isomers and their identifiers are crucial for accurate scientific communication and procurement.

Table 1: Isomers and CAS Numbers for **9,12-Hexadecadienoic Acid**

Isomer Configuration	Common Name(s)	CAS Number
(9Z,12Z)	Palmitolinoleic acid, cis,cis-9,12-Hexadecadienoic acid	5070-03-1 ^{[2][3][4][5]}
(9E,12E)	(E,E)-9,12-Hexadecadienoic acid	20261-45-4 ^{[1][6]}

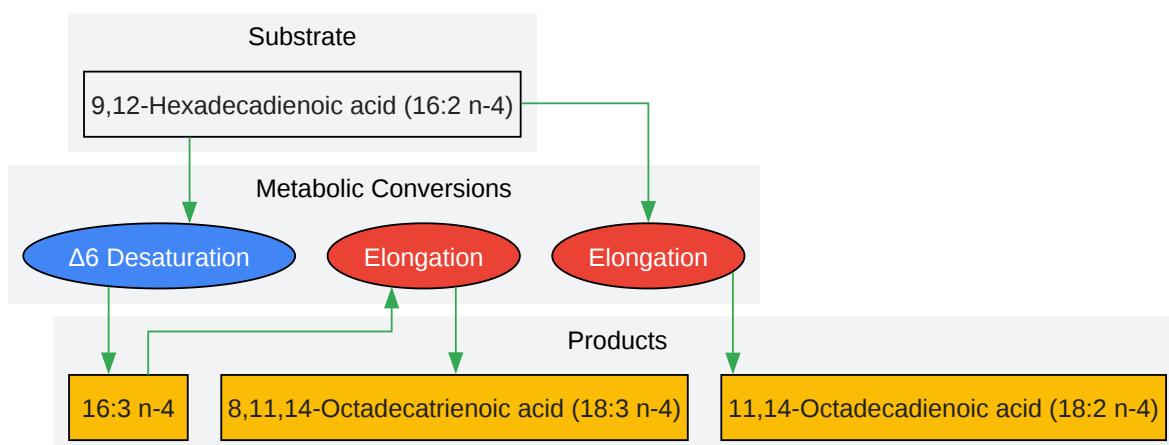
The International Union of Pure and Applied Chemistry (IUPAC) name specifies the configuration of the double bonds. For instance, the IUPAC name for the (9E,12E) isomer is

(9E,12E)-hexadeca-9,12-dienoic acid.[\[1\]](#)

Physicochemical Properties

The properties of **9,12-hexadecadienoic acid** are essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for the (9E,12E) isomer, unless otherwise specified.

Table 2: Physicochemical Data for **9,12-Hexadecadienoic Acid**


Property	Value	Source
Molecular Formula	C ₁₆ H ₂₈ O ₂	PubChem [1] , LookChem [6]
Molecular Weight	252.39 g/mol	PubChem [1] , LookChem [6]
Boiling Point	345.4°C at 760 mmHg	LookChem [6]
Density	0.919 g/cm ³	LookChem [6]
Flash Point	242.3°C	LookChem [6]
pKa	4.78 ± 0.10 (Predicted)	LookChem [6]
XLogP3	5.5	LookChem [6]
Hydrogen Bond Donor Count	1	LookChem [6]
Hydrogen Bond Acceptor Count	2	LookChem [6]
Rotatable Bond Count	12	LookChem [6]

Biological Significance and Metabolism

9,12-Hexadecadienoic acid is a polyunsaturated fatty acid that plays a role in various physiological processes. The *cis*-isomers, in particular, are known to regulate the physical properties of cell membranes by enhancing their fluidity and flexibility.[\[3\]](#)[\[7\]](#) This modulation of membrane structure can, in turn, affect cell signaling and stability.[\[3\]](#)[\[7\]](#)

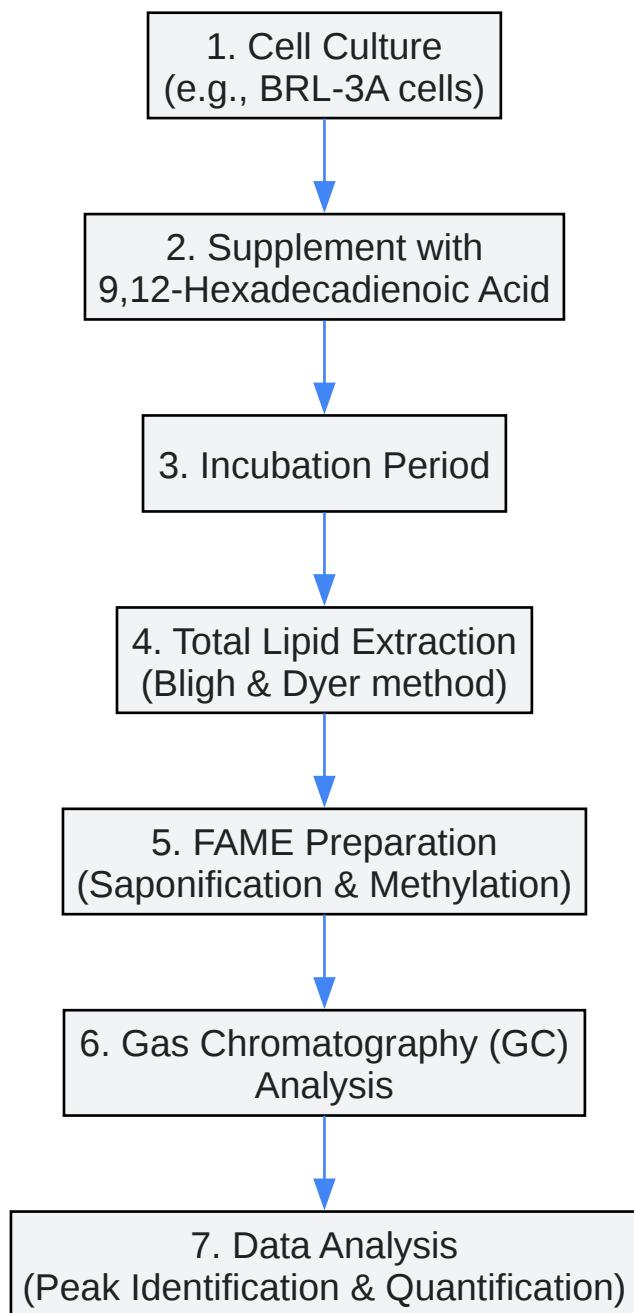
This fatty acid is a substrate for enzymes involved in fatty acid metabolism. It can be metabolized through desaturation and elongation processes. For example, in rat liver cells, **9,12-hexadecadienoic acid** (16:2 n-4) is converted to other fatty acids.^[8] This metabolic pathway suggests that 16:2 n-4 can influence the cellular lipid profile and potentially compete with other fatty acids, such as linoleic acid, for the same enzymes, thereby affecting the synthesis of molecules like arachidonic acid.^[8]

Below is a diagram illustrating the metabolic conversion of **9,12-Hexadecadienoic acid** as observed in rat liver cells.

[Click to download full resolution via product page](#)

Metabolic pathway of **9,12-Hexadecadienoic acid**.

Experimental Protocols


Investigating the metabolic fate and cellular effects of **9,12-hexadecadienoic acid** involves a series of established biochemical techniques. The following is a generalized protocol based on methodologies reported for studying fatty acid metabolism in cell cultures.^[8]

Protocol: Analysis of **9,12-Hexadecadienoic Acid** Metabolism in Cell Culture

- Cell Culture and Supplementation:
 - Culture a suitable cell line (e.g., rat liver BRL-3A cells) in an appropriate growth medium.
 - Prepare a stock solution of **9,12-hexadecadienoic acid** methyl ester.
 - Supplement the cell culture medium with varying concentrations of the fatty acid methyl ester.
 - Incubate the cells for a specified period to allow for uptake and metabolism.
- Lipid Extraction:
 - After incubation, harvest the cells by scraping or trypsinization.
 - Wash the cells with a phosphate-buffered saline (PBS) solution to remove residual medium.
 - Extract total lipids from the cell pellet using a solvent system, typically a chloroform:methanol mixture (e.g., 2:1, v/v), following methods like those of Bligh and Dyer.
- Fatty Acid Methyl Ester (FAME) Preparation:
 - Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol).
 - Methylate the resulting free fatty acids using a catalyst such as boron trifluoride (BF_3) in methanol to form FAMEs.
- Analysis by Gas Chromatography (GC):
 - Separate and quantify the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
 - Identify individual FAMEs by comparing their retention times to those of authentic standards.

- Quantify the amount of each fatty acid by integrating the peak areas and comparing them to an internal standard.

The following diagram illustrates the general workflow for this type of experiment.

[Click to download full resolution via product page](#)

Workflow for fatty acid metabolism analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. 9(Z),12(Z)-Hexadecadienoic acid | 5070-03-1 [chemicalbook.com]
- 4. cis,cis-9,12-Hexadecadienoic acid analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 9,12-Hexadecadienoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1231422#cas-number-and-nomenclature-for-9-12-hexadecadienoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com